![molecular formula C11H18N2OS B2519284 cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-02-0](/img/structure/B2519284.png)
cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Compounds
Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to give Ugi adducts, which were further processed to yield a new class of pseudopeptidic [1,2,4]triazines. This synthetic route underscores the utility of cyclohexyl-based compounds in constructing complex molecular architectures with potential biological relevance (Sañudo et al., 2006).
Catalytic Behavior and Thermal Stability
The study of sterically demanding carbene ligands, including those derived from cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, has shown that such ligations can significantly influence the catalytic efficiency and thermal stability of ruthenium olefin metathesis catalysts. This highlights the role of cyclohexyl-based compounds in enhancing the performance of catalysts used in organic synthesis and potentially in industrial applications (Huang et al., 1999).
Bioactive Compound Synthesis
The mangrove endophytic fungus Alternaria sp. was found to produce cyclohexenone and cyclopentenone derivatives with potent scavenging activities and antifungal properties. This discovery underscores the importance of cyclohexyl-based structures in the search for new bioactive compounds with potential applications in agriculture and medicine (Wang et al., 2015).
Development of New Synthetic Methodologies
The synthesis of cyclohexene-fused isoxazoline N-oxides via an NBS-mediated thiocyanation protocol demonstrates an innovative approach to access SCN-containing compounds. This method, leveraging the chemical properties of cyclohexyl-based systems, opens new avenues for the synthesis of functionally diverse molecules with potential application in various fields of chemistry and biology (Ichake et al., 2016).
properties
IUPAC Name |
cyclohexyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKRTLHFSHBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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